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Compound of Interest

Compound Name: 3-(Pyrazin-2-yloxy)piperidin-2-one

Cat. No.: B2389803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 3-(Pyrazin-2-
yloxy)piperidin-2-one, including its nomenclature, proposed synthetic routes, predicted

physicochemical and spectroscopic data, and potential biological significance. This document

is intended to serve as a foundational resource for researchers interested in the synthesis and

evaluation of this novel heterocyclic compound.

Nomenclature and Chemical Structure
Systematic IUPAC Name: 3-(Pyrazin-2-yloxy)piperidin-2-one

Chemical Structure: The molecule consists of a piperidin-2-one ring substituted at the 3-

position with a pyrazin-2-yloxy group. The pyrazine ring is connected to the piperidine ring via

an ether linkage.

CAS Number: A specific CAS (Chemical Abstracts Service) registration number for 3-(Pyrazin-
2-yloxy)piperidin-2-one has not been identified in a thorough search of chemical databases.

This suggests that the compound may be a novel chemical entity or a rarely synthesized

intermediate.
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Quantitative data, predicted based on the chemical structure and data from analogous

compounds, are summarized below for ease of reference.

Table 1: Predicted Physicochemical Properties

Property Value

Molecular Formula C₉H₁₁N₃O₂

Molecular Weight 193.21 g/mol

Topological Polar Surface Area (TPSA) 65.5 Å²

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 4

LogP (Predicted) -0.5 to 0.5

| Rotatable Bonds | 2 |

Table 2: Predicted Spectroscopic Data
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Spectroscopy Predicted Characteristics

¹H NMR

- Pyrazine Protons: Three distinct aromatic
signals between δ 8.0-8.5 ppm. -
Piperidinone Protons: A multiplet for the
CH-O proton around δ 4.5-5.0 ppm.
Methylene protons of the piperidine ring
as multiplets between δ 1.8-3.5 ppm. - NH

Proton: A broad singlet between δ 6.0-8.0
ppm.

¹³C NMR

- Pyrazine Carbons: Aromatic carbon signals

between δ 130-160 ppm. - Piperidinone

Carbons: A carbonyl (C=O) signal around δ 170

ppm. A CH-O carbon signal around δ 70-80

ppm. Aliphatic carbon signals between δ 20-50

ppm.

Mass Spectrometry (EI)

- Molecular Ion (M⁺): Expected at m/z 193. -

Key Fragments: Fragments corresponding to

the pyrazinyloxy moiety (m/z 95) and the

piperidin-2-one ring.

| Infrared (IR) | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O Stretch:

A strong absorption band around 1650-1680 cm⁻¹. - C-O-C Stretch: Absorption bands in the

1200-1000 cm⁻¹ region. |

Experimental Protocols: Proposed Synthetic Routes
The synthesis of 3-(Pyrazin-2-yloxy)piperidin-2-one can be approached through the

formation of the key ether linkage between a suitable pyrazine precursor and a 3-

hydroxypiperidin-2-one intermediate. Two plausible and widely used synthetic methodologies

are proposed.

Method 1: Williamson Ether Synthesis

This classic method involves the reaction of an alkoxide with an alkyl or aryl halide in an Sₙ2

reaction.[1][2][3]
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Step 1: Synthesis of 3-Hydroxypiperidin-2-one. This chiral building block can be synthesized

from L-glutamic acid, which provides a scalable approach.[4] Alternatively, non-chiral

synthesis can be achieved through various methods starting from 3-hydroxypyridine or via

catalytic ring-opening of specific lactones.[5][6]

Step 2: Ether Formation.

Materials: 3-Hydroxypiperidin-2-one, 2-Chloropyrazine, Sodium Hydride (NaH), and an

anhydrous aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

Procedure: a. Dissolve 3-Hydroxypiperidin-2-one (1.0 eq) in anhydrous DMF under an

inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c.

Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the

solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature

and stir for an additional hour to ensure complete formation of the alkoxide. d. In a

separate flask, dissolve 2-Chloropyrazine (1.1 eq) in a minimal amount of anhydrous DMF.

e. Add the 2-Chloropyrazine solution dropwise to the alkoxide solution at room

temperature. f. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by

Thin Layer Chromatography (TLC). g. Upon completion, cool the reaction to room

temperature and quench carefully by the slow addition of water. h. Extract the product with

a suitable organic solvent (e.g., ethyl acetate). i. Wash the combined organic layers with

brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

j. Purify the crude product by column chromatography on silica gel to yield 3-(Pyrazin-2-
yloxy)piperidin-2-one.

Method 2: Buchwald-Hartwig C-O Cross-Coupling

This palladium-catalyzed reaction is a modern and often more efficient alternative for forming

C-O bonds, particularly with aryl halides.[7][8]

Step 1: Synthesis of 3-Hydroxypiperidin-2-one. (As described in Method 1).

Step 2: Ether Formation.

Materials: 3-Hydroxypiperidin-2-one (1.2 eq), 2-Chloropyrazine (1.0 eq), a Palladium

catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP,
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4-10 mol%), a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq), and an anhydrous solvent (e.g.,

Toluene or Dioxane).

Procedure: a. To an oven-dried reaction vessel, add 2-Chloropyrazine, 3-Hydroxypiperidin-

2-one, the palladium catalyst, the phosphine ligand, and the base. b. Evacuate and backfill

the vessel with an inert gas (e.g., argon) three times. c. Add the anhydrous solvent via

syringe. d. Heat the mixture to 80-110 °C with vigorous stirring. e. Monitor the reaction by

TLC or LC-MS. f. After completion, cool the reaction mixture to room temperature and

dilute with an organic solvent. g. Filter the mixture through a pad of Celite to remove the

catalyst and inorganic salts. h. Concentrate the filtrate under reduced pressure. i. Purify

the residue by column chromatography to afford the desired product.

Mandatory Visualizations
The following diagrams illustrate the proposed synthetic workflow and a hypothetical biological

signaling pathway that could be targeted by this class of compounds.
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Caption: Proposed Williamson Ether Synthesis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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